2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetonitrile
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Overview
Description
2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with a tetrahydropyran group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydropyran and acetonitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The tetrahydropyran group can be introduced via nucleophilic substitution reactions, and the acetonitrile group can be added through nitrile formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and tetrahydropyran-substituted molecules. Examples include:
- 2-(Tetrahydro-2H-pyran-2-yloxy)propanenitrile
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid .
Uniqueness
What sets 2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetonitrile apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[1-(oxan-2-yl)pyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C10H13N3O/c11-5-4-9-7-12-13(8-9)10-3-1-2-6-14-10/h7-8,10H,1-4,6H2 |
InChI Key |
DMMVHMSXEGJVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)CC#N |
Origin of Product |
United States |
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